3-Octanol

Catalog No.
S566641
CAS No.
589-98-0
M.F
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Octanol

CAS Number

589-98-0

Product Name

3-Octanol

IUPAC Name

octan-3-ol

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3

InChI Key

NMRPBPVERJPACX-UHFFFAOYSA-N

SMILES

CCCCCC(CC)O

Solubility

soluble in alcohol, ether; insoluble in wate

Canonical SMILES

CCCCCC(CC)O

Partition Coefficient:

  • Drug discovery and development: Understanding log P is vital for predicting how a drug candidate will interact with biological systems and its potential for oral bioavailability .
  • Environmental science: Log P helps assess the environmental fate and transport of chemicals, including their potential for bioaccumulation and persistence in the environment .

Analytical Chemistry:

-Octanol finds application in various analytical chemistry techniques due to its specific properties and compatibility with different analytical methods. Some examples include:

  • Solid-phase extraction (SPE): 3-octanol can be used as a stationary phase in SPE cartridges for the selective extraction of hydrophobic analytes from aqueous samples !.
  • Gas chromatography (GC): 3-octanol serves as a reference compound in GC analysis, aiding in peak identification and retention time prediction .

Other Research Applications:

Beyond the aforementioned uses, 3-octanol also plays a role in various other research areas, including:

  • Biology: Studies have explored the presence of 3-octanol as a metabolite in certain plants and fungi, potentially influencing their biological functions .
  • Food Science: 3-octanol is approved by the US Food and Drug Administration (FDA) as a flavoring agent or adjuvant in certain food products .

3-Octanol, also known as octan-3-ol, is a colorless liquid with the molecular formula C8H18OC_8H_{18}O and a molecular weight of approximately 130.23 g/mol. It is a secondary alcohol characterized by a hydroxy group located at the third carbon of the octane chain. This compound possesses a distinctive sweet, nutty, and earthy odor, often described as mushroom-like. It can be found naturally in various fungi and is also produced synthetically for commercial applications .

3-Octanol is considered to have low to moderate toxicity []. However, it can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation. It is also a flammable liquid with a flash point of 64 °C [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling 3-octanol.
  • Ensure proper ventilation when working with this compound.
  • Store 3-octanol in a cool, dry, and well-ventilated place away from heat and ignition sources.
  • Dispose of waste according to local regulations.
Typical of alcohols, including:

  • Oxidation: 3-Octanol can be oxidized to form 3-octanone when treated with oxidizing agents such as potassium dichromate or chromic acid.
  • Esterification: Reacting with carboxylic acids can produce esters, which are often used in flavorings and fragrances.
  • Dehydration: Under acidic conditions, 3-octanol can undergo dehydration to form octene, an important alkene in organic synthesis .

3-Octanol exhibits various biological activities. It has been recognized for its role as a human metabolite and a plant metabolite. Its presence in mushrooms contributes to their characteristic aroma, which may have implications in food science and flavor chemistry. Additionally, studies have indicated that 3-octanol can act as an attractant for certain insects, suggesting potential applications in pest management .

There are several methods for synthesizing 3-octanol:

  • Hydrogenation of 3-octanone: This method involves the hydrogenation of 3-octanone using hydrogen gas in the presence of a catalyst.
  • Reduction of ethyl-n-amyl ketone: Sodium metal reduction in ether solution yields racemic 3-octanol.
  • Fermentation processes: Some biotechnological approaches utilize fermentation of sugars by specific microorganisms to produce 3-octanol .

3-Octanol is utilized in various industries:

  • Fragrance industry: Its pleasant odor makes it a popular ingredient in perfumes and scented products.
  • Food industry: Used as an artificial flavoring agent due to its nutty aroma.
  • Chemical synthesis: Serves as an intermediate in the production of other chemicals and compounds .
  • Pest control: Its attractive properties for certain insects make it useful in developing insect baits and traps .

Research has shown that 3-octanol interacts with various biological systems. For instance, it has been studied for its effects on the olfactory receptors of insects, influencing their behavior and attraction to food sources. Additionally, its role as a volatile compound emitted by certain plants suggests interactions with pollinators and other organisms within ecosystems .

Several compounds share structural similarities with 3-octanol, including:

Compound NameMolecular FormulaKey Characteristics
1-OctanolC8H18OC_8H_{18}OPrimary alcohol; used in solvents
2-OctanolC8H18OC_8H_{18}OSecondary alcohol; used as a solvent
4-OctanolC8H18OC_8H_{18}OSecondary alcohol; less common
Octan-1-olC8H18OC_8H_{18}OPrimary alcohol; used in fragrances
Octan-2-olC8H18OC_8H_{18}OSecondary alcohol; used in flavorings

Uniqueness of 3-Octanol

What sets 3-octanol apart from these similar compounds is its specific odor profile and its natural occurrence in fungi, which makes it particularly valuable in fragrance and food applications. Its unique position on the carbon chain also influences its reactivity and biological interactions compared to primary and other secondary alcohols .

Physical Description

liquid
colourless liquid with a strong, oily-nutty, herbaceous odou

XLogP3

2.8

Density

0.817-0.824

Melting Point

-45 °C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 28 of 29 companies (only ~ 3.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Irritant

Other CAS

29063-28-3
589-98-0
20296-29-1
22658-92-0

Wikipedia

3-octanol
3-Octanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

3-Octanol: ACTIVE

Dates

Modify: 2023-08-15

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